Ammonium arsenate

説明

特性

CAS番号 |

7784-44-3 |

|---|---|

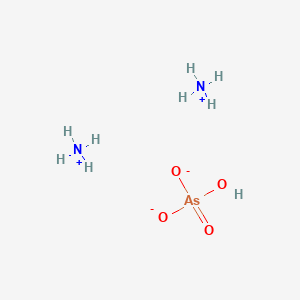

分子式 |

(NH4)2HAsO4 AsH9N2O4 |

分子量 |

176 g/mol |

IUPAC名 |

diazanium;hydrogen arsorate |

InChI |

InChI=1S/AsH3O4.2H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);2*1H3 |

InChIキー |

XPVHUBFHKQQSDA-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].O[As](=O)([O-])[O-] |

正規SMILES |

[NH4+].[NH4+].O[As](=O)([O-])[O-] |

密度 |

2.0 g/cm³ |

他のCAS番号 |

7784-44-3 |

物理的記述 |

Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion. COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |

溶解性 |

Solubility in water: good |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Arsenate from Arsenic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium arsenate, a compound of interest in various research and development applications. The following sections detail the chemical background, a thorough experimental protocol, key quantitative data, and characterization methodologies. This document is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound, with the chemical formula (NH₄)₃AsO₄, is an inorganic salt formed from the neutralization reaction between arsenic acid and ammonia.[1][2] It typically crystallizes as a trihydrate, (NH₄)₃AsO₄·3H₂O, and appears as colorless, water-soluble crystals.[1][3] While historically used in pesticides and other applications, its use is now primarily limited to research due to its high toxicity.[1] This guide focuses on the laboratory-scale synthesis of this compound for research purposes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, storage, and downstream applications of the synthesized compound.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₃AsO₄ | [1] |

| Molar Mass (Trihydrate) | 247.08 g/mol | [3] |

| Appearance | Colorless crystalline solid | [4] |

| Solubility in Water | Soluble | [1][4] |

| Density | Approximately 2.0 g/cm³ | [4] |

| Decomposition | Decomposes in hot water and upon heating | [4][5] |

Synthesis of this compound Trihydrate

The synthesis of this compound is achieved through the direct reaction of a concentrated solution of arsenic acid with ammonia in an aqueous medium. The reaction is an acid-base neutralization that results in the precipitation of this compound trihydrate.[1][2]

Reaction Stoichiometry

The balanced chemical equation for the synthesis is as follows:

H₃AsO₄ + 3NH₃ → (NH₄)₃AsO₄

In the presence of water, the product crystallizes as the trihydrate:

(NH₄)₃AsO₄ + 3H₂O → (NH₄)₃AsO₄·3H₂O

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound trihydrate. Safety Precaution: This synthesis involves highly toxic materials. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.

Materials:

-

Arsenic acid (H₃AsO₄), 75% w/w aqueous solution

-

Ammonium hydroxide (NH₄OH), 28-30% w/w aqueous solution

-

Deionized water

-

Ethanol (optional, for washing)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

In a beaker, prepare a diluted solution of arsenic acid by adding a calculated amount of 75% arsenic acid to deionized water. The final concentration should be approximately 2 M.

-

In a separate beaker, prepare a diluted solution of ammonium hydroxide by adding a calculated amount of 28-30% ammonium hydroxide to deionized water. The final concentration should be approximately 6 M.

-

-

Reaction and Precipitation:

-

Place the diluted arsenic acid solution in a beaker on a magnetic stirrer.

-

Slowly add the diluted ammonium hydroxide solution dropwise to the arsenic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture. Continue adding ammonium hydroxide until the pH reaches approximately 9-10 to ensure complete precipitation.[6]

-

A white, crystalline precipitate of this compound trihydrate will form.

-

-

Digestion and Crystallization:

-

Continue stirring the suspension at room temperature for 1-2 hours. This "digestion" period allows for the growth of larger, more uniform crystals.[6]

-

-

Isolation and Purification:

-

Drying:

Characterization of this compound

To confirm the identity, purity, and structure of the synthesized this compound, the following analytical techniques are recommended:

| Technique | Purpose | Expected Results |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the compound.[1][2] | The FTIR spectrum should show characteristic absorption bands for the As–O and N–H vibrational modes. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To determine the elemental composition and purity of the sample.[1][2] | ICP-MS analysis will provide a quantitative measure of the arsenic and nitrogen content, confirming the stoichiometry of the compound. |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the synthesized material. | The XRD pattern should correspond to the known crystal structure of this compound trihydrate. |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition of the compound.[6] | TGA will show mass loss corresponding to the loss of water of hydration and subsequent decomposition with the release of ammonia. |

Diagrams

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

Caption: Reaction pathway for this compound synthesis.

Safety and Disposal

This compound is highly toxic and a confirmed human carcinogen.[5] All handling should be performed in a designated area with appropriate engineering controls. Waste materials containing arsenic must be disposed of as hazardous waste according to institutional and national regulations.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound from arsenic acid and ammonia. By following the outlined experimental protocol and adhering to strict safety measures, researchers can reliably produce this compound for their scientific investigations. The provided characterization methods will ensure the quality and purity of the synthesized material.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Ammonium orthoarsenate trihydrate | AsH18N3O7 | CID 53393493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | AsH9N2O4 | CID 24574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 7784-44-3 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ammonium Arsenate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium arsenate, particularly in its trihydrate form ((NH₄)₃AsO₄·3H₂O), is an inorganic compound of interest in various chemical and research applications. Despite its high toxicity, which has limited its historical use in pesticides and analytical chemistry, a thorough understanding of its physicochemical properties remains crucial for toxicological studies, environmental chemistry, and specialized synthesis.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound trihydrate, detailed experimental protocols for its synthesis and characterization, and logical diagrams illustrating its formation and decomposition.

Physicochemical Properties

This compound trihydrate is a colorless, crystalline solid that is soluble in water.[1][2] It is the most commonly encountered form of this compound and its crystal lattice is stabilized by hydrogen bonding between water molecules, ammonium ions, and the arsenate tetrahedra.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound trihydrate.

| Property | Value | Source(s) |

| Molecular Formula | (NH₄)₃AsO₄·3H₂O | [1] |

| Molar Mass | 247.1 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1][2] |

| Density | 1.990 g/cm³ | [3] |

| Solubility in Water | Soluble, decomposes in hot water | [1][4] |

| Melting Point | Decomposes upon heating (above 100°C) | [5] |

| Crystal System | Orthorhombic | [1] |

Experimental Protocols

Synthesis of this compound Trihydrate

Principle: this compound trihydrate is synthesized by the neutralization reaction between a concentrated solution of arsenic acid and ammonia in an aqueous solution. The trihydrate precipitates as colorless crystals at room temperature.[1]

Materials:

-

Concentrated Arsenic Acid (H₃AsO₄)

-

Concentrated Ammonia Solution (NH₃)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

pH Meter or pH indicator strips

-

Buchner Funnel and Filter Paper

-

Desiccator

Procedure:

-

In a well-ventilated fume hood, prepare a concentrated aqueous solution of arsenic acid.

-

Place the arsenic acid solution in a beaker on a magnetic stirrer and begin gentle stirring.

-

Slowly add concentrated ammonia solution dropwise to the arsenic acid solution. The reaction is exothermic, so the addition should be controlled to maintain the solution at room temperature to prevent decomposition.[1]

-

Monitor the pH of the solution. Continue adding ammonia until the pH is neutral to slightly alkaline, ensuring the complete formation of the triammonium salt.

-

As the reaction proceeds, colorless crystals of this compound trihydrate will precipitate out of the solution.[1]

-

Allow the solution to stir for an additional 30 minutes to ensure complete precipitation.

-

Isolate the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

-

Dry the purified crystals in a desiccator at room temperature.

Characterization Protocols

Principle: Powder X-ray diffraction is used to determine the crystal structure of the synthesized this compound trihydrate. The diffraction pattern is a fingerprint of the crystalline solid.

Instrumentation:

-

Powder X-ray Diffractometer

Experimental Parameters (Representative):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10-80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

Sample Preparation:

-

Grind a small amount of the dried this compound trihydrate crystals into a fine powder using an agate mortar and pestle.

-

Mount the powder onto a sample holder.

Expected Results: The resulting diffractogram should exhibit peaks characteristic of an orthorhombic crystal system, confirming the crystalline structure of the product.[1]

Principle: FTIR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation. For this compound trihydrate, this will confirm the presence of ammonium ions, arsenate ions, and water of hydration.

Instrumentation:

-

FTIR Spectrometer

Experimental Parameters (Representative):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr).

-

Press the mixture in a pellet die under high pressure to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Expected Results: The FTIR spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the ammonium ion (NH₄⁺), the As-O stretching vibrations of the arsenate ion (AsO₄³⁻), and the O-H stretching and bending vibrations of the water of hydration (H₂O).[1]

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and thermal decomposition pathways of this compound trihydrate.

Caption: Synthesis workflow for this compound trihydrate.

Caption: Thermal decomposition pathway of this compound trihydrate.

References

Unveiling the Crystalline Architecture of Ammonium Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure and lattice parameters of various forms of ammonium arsenate. This information is critical for understanding the solid-state properties of these compounds, which is essential for their application in research and potential relevance in toxicological and environmental studies.

Introduction to this compound

This compound is an inorganic compound that can exist in several forms, primarily as this compound trihydrate ((NH₄)₃AsO₄·3H₂O), diammonium hydrogen arsenate ((NH₄)₂HAsO₄), and ammonium dihydrogen arsenate (NH₄H₂AsO₄)[1][2]. The specific form obtained is dependent on the stoichiometry of the reactants during synthesis[1]. These compounds are of interest for their structural chemistry and as reference materials in analytical and crystallographic studies[3]. Due to the toxicity of arsenic-containing compounds, a thorough understanding of their structure and properties is paramount for safe handling and for predicting their environmental fate.

Crystal Structure and Lattice Parameters

The crystallographic properties of ammonium arsenates have been determined primarily through single-crystal and powder X-ray diffraction (XRD) studies. The key parameters for the most well-characterized forms are summarized below.

Diammonium Hydrogen Arsenate ((NH₄)₂HAsO₄)

A redetermination of the crystal structure of diammonium hydrogen arsenate provides precise crystallographic data[4]. This compound crystallizes in the monoclinic system.

| Parameter | Value [4] |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a | 11.3426 Å |

| b | 6.8512 Å |

| c | 8.1130 Å |

| α | 90.00° |

| β | 113.784° |

| γ | 90.00° |

| Z | 4 |

| Residual Factor (R) | 0.0317 |

This compound Trihydrate ((NH₄)₃AsO₄·3H₂O)

| Parameter | Value |

| Crystal System | Orthorhombic[1][3] |

| Space Group | Not specified |

| Lattice Parameters | Not specified |

Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)

Ammonium dihydrogen arsenate forms colorless crystals[5]. While its existence and synthesis are documented, detailed crystallographic data, including lattice parameters and space group, were not found in the provided search results.

| Parameter | Value |

| Crystal System | Not specified |

| Space Group | Not specified |

| Lattice Parameters | Not specified |

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound compounds relies on synthesis followed by characterization using techniques such as X-ray diffraction.

Synthesis of Ammonium Arsenates

The synthesis of different this compound species is achieved by reacting arsenic acid with ammonia in an aqueous solution. The stoichiometry of the reactants is the primary determinant of the final product[1].

-

This compound Trihydrate ((NH₄)₃AsO₄·3H₂O): This form is prepared by reacting a concentrated solution of arsenic acid with an excess of ammonia, leading to the precipitation of colorless trihydrate crystals[1]. The reaction is typically carried out at room temperature to prevent decomposition[1].

H₃AsO₄ + 3NH₃ → (NH₄)₃AsO₄

-

Acid Salts ((NH₄)₂HAsO₄ and NH₄H₂AsO₄): Diammonium and ammonium dihydrogen arsenates are produced by adjusting the ammonia-to-arsenic acid ratio[1]. For instance, a 2:1 molar ratio of ammonia to arsenic acid would favor the formation of diammonium hydrogen arsenate.

Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of polycrystalline samples.

Experimental Protocol for Powder XRD:

-

Sample Preparation: A small amount of the synthesized this compound is finely ground to a homogeneous powder using an agate mortar and pestle. The powder is then carefully mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ ≈ 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a specific 2θ range (e.g., 10° to 80°) with a defined step size and scan speed. For precise lattice parameter determination, the instrument is often operated in transmission geometry with a primary-beam monochromator[6].

-

Data Analysis: The resulting diffraction pattern, which consists of peaks at specific 2θ angles, is analyzed. The positions and intensities of the peaks are used to identify the crystalline phase by comparison with standard diffraction data from databases like the International Centre for Diffraction Data (ICDD). The precise peak positions are then used for indexing and subsequent refinement of the lattice parameters using appropriate software.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for XRD analysis of this compound.

Conclusion

This guide has summarized the available crystallographic data for various forms of this compound, highlighting the detailed structural information for diammonium hydrogen arsenate. While the orthorhombic nature of this compound trihydrate is established, further research is needed to determine its precise lattice parameters. The provided experimental workflows offer a foundational methodology for the synthesis and structural characterization of these materials. A thorough understanding of the crystal structure is a critical prerequisite for any further investigation or application of these toxicologically significant compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ammonium dihydrogen arsenate | AsH6NO4 | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. This compound | AsH9N2O4 | CID 24574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium dihydrogen arsenate - Wikipedia [en.wikipedia.org]

- 6. Quantitative phase analysis of commercial ammonium phosphates by PXRD for application in biological systems | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Solubility of Ammonium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium arsenate in aqueous and organic media. Given the compound's high toxicity, understanding its solubility is critical for safe handling, experimental design, and environmental considerations in research, chemical synthesis, and drug development contexts where arsenic-containing compounds may be studied.

Solubility Profile of this compound

This compound, with the chemical formula (NH₄)₃AsO₄, is typically encountered as a trihydrate. Its solubility is a key physicochemical property influencing its reactivity and bioavailability.

This compound is qualitatively described as being highly soluble in water.[1] This solubility is, however, temperature-dependent, and the compound is known to decompose in hot water, releasing ammonia gas and forming arsenious oxides.[1]

Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds in Water

| Compound Name | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Trithis compound | (NH₄)₃AsO₄ | Water | Cold | Highly Soluble | Decomposes in hot water.[1] |

| Ammonium Dihydrogen Arsenate | NH₄H₂AsO₄ | Water | 0 | 33.7 | Data for a related acid salt. |

| 20 | 48.7 | ||||

| 40 | 63.8 | ||||

| 60 | 83.0 | ||||

| 80 | 107.0 | ||||

| 90 | 122.0 |

There is a notable lack of specific data in the scientific literature regarding the solubility of this compound in common organic solvents. Generally, as a highly polar inorganic salt, it is expected to have very low solubility in non-polar organic solvents. Its solubility in polar organic solvents like alcohols may be limited.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Qualitative Solubility |

| Ethanol | C₂H₅OH | No data available |

| Methanol | CH₃OH | No data available |

| Acetone | C₃H₆O | No data available |

| Diethyl Ether | (C₂H₅)₂O | Assumed to be insoluble |

| Toluene | C₇H₈ | Assumed to be insoluble |

Experimental Protocols

Precise determination of solubility requires robust experimental methodologies. The following sections detail the synthesis of this compound and a general protocol for determining its aqueous solubility.

The synthesis of this compound is achieved through the reaction of a concentrated solution of arsenic acid with ammonia.[1]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, prepare a concentrated aqueous solution of arsenic acid (H₃AsO₄).

-

Ammonia Addition: Slowly add a concentrated ammonia solution (NH₃) to the arsenic acid solution with constant stirring. The molar ratio should be adjusted to 3:1 (ammonia to arsenic acid) to favor the formation of the triammonium salt.

-

Precipitation: The reaction results in the precipitation of colorless crystals of trithis compound trihydrate, ((NH₄)₃AsO₄·3H₂O). The reaction should be maintained at room temperature to prevent decomposition.

-

Purification: The precipitated crystals can be purified by recrystallization from a minimal amount of cold water.

-

Verification: The composition of the synthesized compound can be verified using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the arsenic content or Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic vibrational modes of the As–O and N–H bonds.[1]

A common method for determining the solubility of a salt as a function of temperature is the isothermal equilibrium method.

Protocol:

-

Preparation of Saturated Solutions: In a series of sealed, temperature-controlled vessels, add an excess amount of synthesized this compound to a known volume of deionized water.

-

Equilibration: Agitate the suspensions at constant, defined temperatures (e.g., 10°C, 20°C, 30°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution). It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Sample Analysis: Accurately dilute the collected sample with a known volume of deionized water.

-

Quantification of Arsenic Concentration: Determine the concentration of arsenic in the diluted sample using a validated analytical method. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Hydride Generation Atomic Absorption Spectrometry (HG-AAS) are highly sensitive and accurate methods for this purpose.[1][2]

-

Calculation of Solubility: From the determined arsenic concentration, calculate the original concentration of this compound in the saturated solution. Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL).

-

Data Analysis: Repeat the procedure at various temperatures to construct a solubility curve.

Chemical Behavior and Process Visualization

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows related to this compound.

References

Thermal Decomposition of Ammonium Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium arsenate ((NH₄)₃AsO₄), a highly toxic inorganic compound, undergoes thermal decomposition to yield a range of hazardous gaseous and solid products. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathways, the nature of its byproducts, and relevant experimental protocols for its analysis. Due to the extreme toxicity of arsenic-containing compounds, appropriate safety measures are paramount when handling this compound and its decomposition products. This document is intended for professionals in research, scientific, and drug development fields who require a detailed understanding of the thermal behavior of this hazardous material.

Introduction

This compound is a colorless, crystalline solid that is soluble in water.[1][2] It is classified as an IARC Group 1 carcinogen, posing significant health and environmental risks.[1] Historically, it has seen use in pesticides and as an analytical reagent, but its applications are now severely limited due to its high toxicity.[1] The thermal decomposition of this compound is of critical interest for safety in laboratory and industrial settings where this compound might be subjected to elevated temperatures. The decomposition process is complex and results in the release of toxic gases and the formation of various arsenic-containing solid residues.[3][4] Understanding the nature of these products and the temperatures at which they form is essential for risk assessment and the development of safe handling and disposal procedures.

Decomposition Pathway

The thermal decomposition of this compound is understood to be a multi-step process. While specific quantitative data for the decomposition of pure trithis compound is not extensively available in peer-reviewed literature, a proposed pathway can be constructed based on the known chemistry of ammonium salts and arsenates, as well as thermal analysis of related, more complex arsenic compounds like ammonium-arsenic jarosite.[5][6][7]

Upon heating, this compound is expected to sequentially lose ammonia (NH₃) to form ammonium hydrogen arsenate salts as intermediates. Further heating leads to the decomposition of these intermediates and the ultimate formation of arsenic oxides.

A proposed general reaction scheme is as follows:

-

Initial Decomposition: Trithis compound loses one mole of ammonia to form diammonium hydrogen arsenate. (NH₄)₃AsO₄(s) → (NH₄)₂HAsO₄(s) + NH₃(g)

-

Second Decomposition Step: Diammonium hydrogen arsenate loses another mole of ammonia to form ammonium dihydrogen arsenate. (NH₄)₂HAsO₄(s) → NH₄H₂AsO₄(s) + NH₃(g)

-

Final Decomposition to Arsenic Pentoxide: Ammonium dihydrogen arsenate decomposes to form arsenic pentoxide and ammonia. 2NH₄H₂AsO₄(s) → As₂O₅(s) + 2NH₃(g) + H₂O(g)

-

Decomposition of Arsenic Pentoxide: At higher temperatures, arsenic pentoxide can further decompose to arsenic trioxide and oxygen. 2As₂O₅(s) → 2As₂O₃(s) + 2O₂(g)

It is crucial to note that in the presence of acids, there is a risk of forming highly toxic arsine gas (AsH₃).[3]

Thermal Decomposition Products

The thermal decomposition of this compound yields both gaseous and solid products. The composition of these products is highly dependent on the temperature and the surrounding atmosphere.

Gaseous Products

The primary gaseous products evolved during the decomposition are:

-

Ammonia (NH₃): Released in successive steps as the ammonium salts decompose.[1]

-

Water (H₂O): Formed during the condensation of arsenate species.

-

Nitrogen Oxides (NOx): May be formed under certain conditions, contributing to the toxicity of the fumes.[3][4]

-

Arsine (AsH₃): A highly toxic gas that can be produced if the decomposition occurs in the presence of acids or reducing agents.[3]

Solid Residues

The solid residues are primarily oxides of arsenic:

-

Ammonium Hydrogen Arsenates: (NH₄)₂HAsO₄ and NH₄H₂AsO₄ are formed as intermediate solid products.[2]

-

Arsenic Pentoxide (As₂O₅): A likely primary solid product from the decomposition of the arsenate anion.

-

Arsenic Trioxide (As₂O₃): Formed from the decomposition of arsenic pentoxide at higher temperatures.

Quantitative Data

| Decomposition Stage | Compound | Temperature Range (°C) | Gaseous Products | Solid Residue |

| Ammonia Loss | Ammonium-Sodium Jarosite with Arsenic | 360 - 440 | NH₃ | Fe(OH)₃ with adsorbed arsenate |

| Arsenate Volatilization | Ammonium-Sodium Jarosite with Arsenic | > 580 | Arsenic compounds | - |

| Decomposition to Pyroarsenate | Ammonium Magnesium Arsenate | > 800 | NH₃, H₂O | Mg₂As₂O₇ |

Note: The data in this table is from related arsenic compounds and should be considered indicative rather than definitive for pure this compound.[1][6]

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following outlines a general experimental approach.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information about mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A simultaneous TGA-MS instrument is used.

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature up to 1000 °C.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a constant flow rate is crucial to prevent oxidative side reactions.

-

-

Data Analysis: The TGA curve will show distinct mass loss steps corresponding to the release of ammonia and water. The MS data, collected concurrently, will identify the m/z ratios of the evolved gases at each decomposition stage, confirming their identity.

X-ray Diffraction (XRD)

XRD analysis of the solid residues at different temperatures can identify the crystalline phases formed during decomposition.

-

Sample Preparation: Samples of this compound are heated to various temperatures corresponding to the decomposition stages identified by TGA. The samples are then cooled to room temperature in an inert atmosphere.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline solid products at each temperature.

Safety Considerations

This compound and its thermal decomposition products are extremely toxic and carcinogenic.[1][3][4] All handling and experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.[3] In case of fire, non-combustible extinguishing agents should be used, and runoff should be contained to prevent environmental contamination.[8]

Conclusion

The thermal decomposition of this compound is a complex process that results in the formation of hazardous gaseous and solid products, including ammonia, water, nitrogen oxides, and various arsenic oxides. While detailed quantitative data for the pure compound is sparse, a stepwise decomposition pathway involving the formation of ammonium hydrogen arsenate intermediates is proposed. A thorough investigation using techniques such as TGA-MS and XRD is necessary to fully elucidate the decomposition mechanism and kinetics. Due to the extreme toxicity of the materials involved, stringent safety protocols must be adhered to at all times. This guide provides a foundational understanding for researchers and professionals working with this hazardous compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 7784-44-3 [chemicalbook.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkaline Decomposition of Solid Solution of Ammonium-Sodium Jarosite with Arsenic [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Invisible Threat: A Technical Guide to Ammonium Arsenate Health and Safety in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with ammonium arsenate exposure in laboratory environments. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely, understand its toxicological profile, and mitigate potential risks. This document delves into the chemical properties, toxicological data, exposure symptoms, safe handling protocols, and the molecular mechanisms of this compound toxicity.

Chemical and Physical Properties of this compound

This compound, with the chemical formula (NH₄)₃AsO₄, is a colorless, crystalline solid.[1] It is soluble in water but decomposes in hot water.[2][3][4][5] The solutions of this compound are acidic and can neutralize bases.[2][3][4][5] Upon heating, it decomposes and emits highly toxic fumes of arsenic, nitrogen oxides (NOx), and ammonia (NH₃).[2][3][5]

Health and Safety Hazards

This compound is classified as a highly toxic and carcinogenic substance.[1][3][5] Exposure can occur through inhalation, ingestion, or skin absorption, with potentially fatal consequences.[2][3][5] The effects of contact or inhalation may be delayed.[2][3][5]

Routes of Exposure and Symptoms

-

Inhalation: Inhaling this compound can irritate the nose, throat, and respiratory tract, causing coughing and wheezing.[6][7][8]

-

Ingestion: Ingestion is highly toxic and can lead to severe gastroenteritis, abdominal pain, diarrhea, vomiting, and a burning sensation in the throat and chest.[6][9] It can also cause weakness, poor appetite, headache, muscle cramps, and in severe cases, shock, collapse, and death.[6][7][9]

-

Skin Contact: Skin contact can cause irritation, burns, rashes, and loss of pigment.[7][8] The substance can be absorbed through the skin.[7]

-

Eye Contact: Eye contact can lead to irritation, burns, redness, and watery eyes.[6][7][8]

Chronic Exposure and Carcinogenicity

This compound is a confirmed human carcinogen, with evidence linking inorganic arsenic compounds to skin, lung, and liver cancer.[3][5][8] Long-term exposure may also damage the nervous system and liver.[7] It is also considered a teratogen and may cause reproductive harm.[7]

Quantitative Toxicity Data

The following table summarizes the workplace exposure limits for inorganic arsenic compounds, including this compound.

| Agency | Exposure Limit (as Arsenic) | Averaging Time | Notes |

| OSHA (Permissible Exposure Limit) | 0.01 mg/m³ | 8-hour work shift | [7][10] |

| NIOSH (Recommended Exposure Limit) | 0.002 mg/m³ | Ceiling (not to be exceeded at any time) | [7][10] |

| ACGIH (Threshold Limit Value) | 0.01 mg/m³ | 8-hour work shift | [7][10] |

| IDLH (Immediately Dangerous to Life or Health) | 5 mg/m³ | N/A | [8] |

Experimental Protocols for Assessing this compound Toxicity

While specific protocols for this compound are not widely published, the following methodologies, adapted from studies on other inorganic arsenic compounds like sodium arsenite, are standard for assessing its toxicity in a laboratory setting.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent toxicity of this compound on cultured cells.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

-

This compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or a control medium to the respective wells. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in a serum-free medium. After the treatment period, remove the medium containing this compound and add 100 µL of the MTT working solution to each well.[7]

-

Incubation and Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. After incubation, add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Assessment of Oxidative Stress

Objective: To measure the generation of reactive oxygen species (ROS) in cells exposed to this compound.

Methodology: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to detect intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with various concentrations of this compound as described in the cytotoxicity assay.

-

DCFH-DA Loading: Following treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in a serum-free medium to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells twice with warm PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7] The fluorescence intensity is proportional to the amount of intracellular ROS.

Signaling Pathways of this compound Toxicity

Inorganic arsenic compounds, including this compound, exert their toxic effects by disrupting various cellular signaling pathways, primarily through the induction of oxidative stress.

Arsenic-Induced Oxidative Stress and Mitochondrial Dysfunction

This compound exposure leads to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress.[8][11][12] This can damage cellular components like lipids, proteins, and DNA.[11] Mitochondria are a primary target of arsenic toxicity. Arsenic can uncouple oxidative phosphorylation, inhibiting ATP synthesis and increasing the production of superoxide radicals.[6][13][14]

Caption: Arsenic-induced oxidative stress pathway.

MAPK Signaling Pathway

Arsenic exposure activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.[11] Low levels of arsenite may stimulate the ERK pathway, promoting cell proliferation, while higher levels can induce apoptosis through JNK signaling.[11]

Caption: MAPK signaling in arsenic toxicity.

Nrf2 Signaling Pathway

The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Arsenic-induced ROS can lead to the activation of Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant genes.[2]

Caption: Nrf2 pathway activation by arsenic.

Safe Laboratory Handling and Emergency Procedures

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with this compound should be conducted in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[12][13]

-

Personal Protective Equipment:

Safe Handling and Storage

-

Avoid creating dust.[9]

-

Do not eat, drink, or smoke in areas where this compound is handled.[11][15][16]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, separated from incompatible materials such as acids and strong oxidants.[9]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Moisten the spilled material with water to prevent dust formation and clean up using a HEPA-filtered vacuum.[7][8] Dispose of the collected material as hazardous waste. Do not wash spills into the sewer.[7]

-

Waste Disposal: All this compound waste and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5][13]

First Aid

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water. Seek medical attention.[7][9][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][17]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][9]

Conclusion

This compound is a highly hazardous substance that requires stringent safety protocols in a laboratory setting. A thorough understanding of its toxic properties, routes of exposure, and the molecular mechanisms of its toxicity is paramount for the safety of all laboratory personnel. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, the risks associated with working with this compound can be effectively managed. Continuous vigilance and adherence to established safety guidelines are essential to prevent accidental exposure and ensure a safe research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative mechanism of arsenic toxicity and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From the Cover: Arsenite Uncouples Mitochondrial Respiration and Induces a Warburg-like Effect in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Effects of Arsenic Exposure on Neurological and Cognitive Dysfunction in Human and Rodent Studies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Historical Applications of Ammonium Arsenate in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, ammonium arsenate played a niche but significant role in the field of analytical chemistry, primarily as a precipitating agent in gravimetric analysis for the quantitative determination of arsenic and magnesium. Its use has largely been superseded by modern instrumental techniques due to its high toxicity and the comparable efficacy of phosphate-based reagents.[1][2][3] This guide provides a detailed overview of the classical applications of this compound, focusing on the underlying chemical principles, experimental protocols, and quantitative data.

Core Application: Gravimetric Determination of Arsenic

The most prominent historical application of this compound chemistry was in the gravimetric determination of arsenic. This method relies on the precipitation of magnesium this compound (MgNH₄AsO₄·6H₂O) from a solution containing arsenate ions (AsO₄³⁻), magnesium ions (Mg²⁺), and ammonium ions (NH₄⁺) under controlled alkaline conditions.[4] The sparingly soluble salt would precipitate out of the solution, and its mass would be used to calculate the quantity of arsenic in the original sample.[5] For a more stable weighing form, the precipitate was often ignited to magnesium pyroarsenate (Mg₂As₂O₇).[5][6]

Chemical Principle

The precipitation reaction is governed by the following equilibrium:

Mg²⁺(aq) + NH₄⁺(aq) + AsO₄³⁻(aq) ⇌ MgNH₄AsO₄(s)

The success of this method hinges on careful control of experimental parameters to ensure complete precipitation of the desired compound and to avoid the co-precipitation of impurities.[7]

Quantitative Data

The following tables summarize key quantitative data related to the gravimetric determination of arsenic using this compound.

Table 1: Solubility of Magnesium this compound Hexahydrate [7]

| Temperature (°C) | Solubility (g per 100 g of water) |

| 20 | 0.038 |

Table 2: Optimal Conditions for Precipitation [7][8]

| Parameter | Optimal Range/Value | Rationale |

| pH | 9.0 - 10.2 | Maximizes precipitation of MgNH₄AsO₄. Below this range, protonation of arsenate increases solubility. Above this range, Mg(OH)₂ may co-precipitate. |

| Molar Ratio (Mg²⁺:NH₄⁺:AsO₄³⁻) | Slight excess of Mg²⁺ and NH₄⁺ | A slight excess of magnesium and ammonium ions can enhance the completeness of the precipitation. |

| Temperature | Room Temperature | Elevated temperatures can increase the solubility of the precipitate. |

Table 3: Common Interfering Ions [7]

| Interfering Ion | Chemical Formula | Effect on Precipitation |

| Calcium | Ca²⁺ | Co-precipitation as calcium arsenate (Ca₃(AsO₄)₂). |

| Sulfate | SO₄²⁻ | Can inhibit crystallization and increase the solubility of the precipitate. |

| Phosphate | PO₄³⁻ | Co-precipitates as magnesium ammonium phosphate (struvite), leading to a positive bias. |

| Carbonate | CO₃²⁻ | Can react with magnesium to form magnesium carbonate (MgCO₃), reducing available Mg²⁺. |

Experimental Protocols

Gravimetric Determination of Arsenic as Magnesium this compound

This protocol outlines the classical methodology for the quantitative analysis of arsenic.

1. Sample Preparation:

-

A known volume or weight of the sample containing arsenic is taken.

-

It is crucial to ensure that all arsenic is present in the pentavalent state (arsenate, AsO₄³⁻). If arsenite (As³⁺) is present, it must be oxidized to arsenate using an oxidizing agent like hydrogen peroxide in an acidic solution, followed by boiling to remove excess peroxide.[7]

-

The sample is dissolved in an acidic solution.[6]

2. Precipitation:

-

A "magnesia mixture," a solution containing magnesium chloride (MgCl₂), ammonium chloride (NH₄Cl), and ammonium hydroxide (NH₄OH), is added in slight excess to the sample solution with constant stirring.[6][7]

-

Ammonium hydroxide is then added dropwise while stirring until the solution is distinctly ammoniacal, bringing the pH to the optimal range of 9.0-10.2.[6][7]

-

A white, crystalline precipitate of magnesium this compound hexahydrate (MgNH₄AsO₄·6H₂O) forms.[7]

3. Digestion:

-

The precipitate is allowed to stand in the mother liquor for several hours, or overnight, to allow for "digestion."[4][9] This process encourages the formation of larger, more easily filterable crystals and reduces surface-adsorbed impurities.[9]

4. Filtration and Washing:

-

The precipitate is separated from the solution by filtration through a fine-pore filter paper or a Gooch crucible.[4][6]

-

The precipitate is washed with a dilute ammonium hydroxide solution to remove soluble impurities without dissolving the precipitate.[10]

5. Drying and Weighing:

-

The precipitate is dried to a constant weight at a low temperature (e.g., 40-50 °C).[10]

-

Alternatively, for a more stable weighing form, the precipitate is ignited at a high temperature to convert it to magnesium pyroarsenate (Mg₂As₂O₇).[5][6]

-

2MgNH₄AsO₄·6H₂O(s) → Mg₂As₂O₇(s) + 2NH₃(g) + 7H₂O(g)

-

-

The mass of the final precipitate is used to calculate the percentage of arsenic in the original sample.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for Gravimetric Determination of Arsenic.

Other Historical Applications

Beyond the quantitative determination of arsenic, this compound and related compounds found limited use in other areas of classical analytical chemistry:

-

Qualitative Analysis: In some qualitative analysis schemes, the formation of a white precipitate upon the addition of a magnesia mixture was used as a confirmatory test for the presence of arsenate ions. This reaction helped to distinguish arsenates from other anions.

-

Separation of Metal Ions: The precipitation of magnesium this compound could be used to separate arsenic from other metal ions that do not form insoluble precipitates under the same conditions.[4]

Logical Relationship of Key Parameters

The successful application of this historical method depended on the interplay of several critical factors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. hazmattool.com [hazmattool.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. web.iyte.edu.tr [web.iyte.edu.tr]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Environmental Presence and Fate of Ammonium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium arsenate is a synthetic inorganic compound that is not known to occur naturally in the environment.[1] Its presence in soil or water is a result of anthropogenic activities, stemming from historical use as a pesticide and in analytical chemistry.[1][2][3] Upon introduction to the environment, this highly water-soluble compound dissociates into ammonium (NH₄⁺) and arsenate (AsO₄³⁻) ions.[1] Consequently, the environmental fate of this compound is dictated by the individual biogeochemical pathways of these two ions. This guide elucidates the environmental behavior of arsenate and ammonium, their coupled cycling, and the analytical methodologies used to study their transformation and transport.

Environmental Presence and Transformation

While this compound itself is not a natural compound, its constituent ions, ammonium and arsenate, are integral components of the global nitrogen and arsenic cycles, respectively.[4][5][6] The environmental fate of this compound is therefore best understood by examining the behavior of these ions.

Dissociation in Aqueous Environments

This compound is highly soluble in water and will readily dissociate into its constituent ions upon entering an aqueous environment.[1] This dissociation is a critical first step in its environmental journey, as the subsequent fate and transport are governed by the independent and interactive biogeochemical cycling of ammonium and arsenate.

Caption: Dissociation of this compound in Water.

Biogeochemical Cycling of Arsenate

Arsenate (As(V)) is a common form of arsenic in aerobic environments.[6] Its environmental fate is complex and involves a series of transformations and transport mechanisms:

-

Redox Transformation: In reducing environments, arsenate can be reduced to the more mobile and toxic arsenite (As(III)). This transformation is often mediated by microbial activity.[4][7] Conversely, arsenite can be oxidized to arsenate in the presence of oxygen and certain microorganisms.[8]

-

Methylation: Microorganisms can methylate inorganic arsenic species to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which can be further transformed into volatile arsines.[9][10]

-

Sorption and Desorption: Arsenate can adsorb to the surfaces of minerals, particularly iron and aluminum oxides, which can immobilize it in soil and sediment.[11] Changes in pH and redox conditions can lead to the desorption of arsenate, releasing it back into the solution.

-

Bioaccumulation: Arsenate can be taken up by aquatic and terrestrial organisms, entering the food chain.[6]

Biogeochemical Cycling of Ammonium

Ammonium (NH₄⁺) is a key component of the nitrogen cycle. Its fate in the environment is primarily driven by microbial processes:

-

Nitrification: In aerobic conditions, ammonium is oxidized to nitrite (NO₂⁻) and then to nitrate (NO₃⁻) by nitrifying bacteria.

-

Immobilization: Ammonium can be taken up by plants and microorganisms and incorporated into organic matter.

-

Volatilization: In alkaline conditions, ammonium can be converted to ammonia gas (NH₃) and volatilize into the atmosphere.

-

Sorption: Ammonium can be adsorbed onto negatively charged soil particles, such as clay minerals.

Coupled Arsenic and Nitrogen Cycling

The biogeochemical cycles of arsenic and nitrogen are often interconnected.[7] The presence of high concentrations of ammonium can influence the mobility and transformation of arsenic. For instance, some ammonium-generating bacteria have been shown to mobilize arsenic in groundwater.[12] Additionally, nitrate, the product of nitrification, can act as an electron acceptor for the oxidation of arsenite.[7]

Caption: Simplified Diagram of Coupled Arsenic and Nitrogen Cycling.

Environmental Fate and Transport

The transport of arsenate and ammonium in the environment is influenced by various factors, including soil type, hydrogeology, and the presence of other chemical species.

Transport in Soil and Groundwater

Due to its negative charge, arsenate is generally less mobile in soils with high iron and aluminum oxide content.[11] However, in sandy soils or under conditions that favor its desorption, arsenate can leach into groundwater. Ammonium is generally more mobile in soil but can be retarded by cation exchange processes. The co-occurrence of high levels of ammonium and arsenic has been observed in some groundwater systems, suggesting potential common sources or coupled transport mechanisms.[13][14]

Bioaccumulation and Trophic Transfer

Arsenate can be taken up by plants and aquatic organisms, leading to its accumulation in the food chain.[6] The extent of bioaccumulation depends on the organism and the environmental conditions.

Formation of Sparingly Soluble Salts

In environments with high concentrations of magnesium, ammonium, and arsenate, such as in some industrial wastewaters, the sparingly soluble salt ammonium magnesium arsenate (MgNH₄AsO₄·6H₂O), also known as arsenstruvite, can precipitate.[15][16] This process can act as a sink for arsenate, removing it from the aqueous phase.

Quantitative Data

Quantitative data on the concentration of this compound in the environment is virtually nonexistent, as the compound does not persist in its original form. Instead, environmental monitoring focuses on the speciation and concentration of arsenic and the concentration of ammonium. The following table provides a general overview of typical concentration ranges of arsenic in different environmental compartments.

| Environmental Compartment | Typical Arsenic Concentration Range | Reference |

| Uncontaminated Soils | 0.1 - 40 mg/kg | [17] |

| Contaminated Soils | Can exceed 1000 mg/kg | [18] |

| Surface Water | < 1 - 10 µg/L | [17] |

| Groundwater | < 1 - >1000 µg/L (in contaminated areas) | [17] |

Experimental Protocols

The study of the environmental fate of this compound involves the analysis of arsenic and its various species in environmental samples. The following are generalized protocols for key experiments.

Protocol for Arsenic Speciation in Water Samples

This protocol outlines a common method for the separation and quantification of inorganic arsenic species (arsenite and arsenate) and their methylated derivatives (MMA and DMA) in water samples using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[19][20][21]

1. Sample Collection and Preservation:

-

Collect water samples in clean, acid-washed polyethylene bottles.

-

Filter the samples through a 0.45 µm membrane filter.

-

For speciation analysis, it is crucial to either analyze the samples immediately or preserve them to prevent changes in arsenic speciation. Preservation can be achieved by storing the samples at 4°C in the dark and analyzing them within 24-48 hours. For longer storage, acidification to pH < 2 with HCl and storage at 4°C can be employed, although this may alter the speciation over time.

2. Chromatographic Separation:

-

Mobile Phase: A common mobile phase for anion exchange chromatography consists of an ammonium nitrate or ammonium carbonate buffer at a specific pH (e.g., pH 8.2).

-

Stationary Phase: An anion exchange column is typically used to separate the negatively charged arsenic species.

-

Injection: A known volume of the water sample is injected into the HPLC system.

3. Detection and Quantification:

-

ICP-MS Detection: The eluent from the HPLC column is introduced into the ICP-MS. The arsenic signal at m/z 75 is monitored over time.

-

Quantification: The concentration of each arsenic species is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations of each species.

Caption: Experimental Workflow for Arsenic Speciation by HPLC-ICP-MS.

Protocol for Sequential Extraction of Arsenic in Soil

Sequential extraction procedures are used to determine the distribution of arsenic among different solid phases in soil, providing insights into its mobility and bioavailability.[8]

1. Reagents:

-

Step 1 (Exchangeable As): 1 M MgCl₂

-

Step 2 (Carbonate-bound As): 1 M NaOAc (pH 5.0)

-

Step 3 (Fe/Mn Oxide-bound As): 0.2 M (NH₄)₂C₂O₄ (in the dark)

-

Step 4 (Organic Matter-bound As): 0.1 M Na₄P₂O₇

-

Step 5 (Residual As): Digestion with a mixture of strong acids (e.g., HNO₃, HF, HClO₄)

2. Procedure:

-

A known mass of dried soil is subjected to a series of extractions with the reagents listed above in the specified order.

-

After each extraction step, the mixture is centrifuged, and the supernatant is collected for arsenic analysis.

-

The residue from the previous step is used for the subsequent extraction.

3. Analysis:

-

The concentration of arsenic in each extract is determined using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or ICP-MS.

Conclusion

This compound is a synthetic compound whose environmental impact is understood through the biogeochemical cycling of its constituent ions, arsenate and ammonium. While not naturally occurring, its historical use necessitates an understanding of the fate and transport of arsenate in various environmental compartments. The complex interplay between the arsenic and nitrogen cycles, particularly the role of microbial transformations, is a key area of ongoing research. The analytical protocols outlined in this guide provide a framework for investigating the speciation, mobility, and bioavailability of arsenic in the environment, which is essential for assessing the risks associated with arsenic contamination and developing effective remediation strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hazmattool.com [hazmattool.com]

- 3. canyoncomponents.com [canyoncomponents.com]

- 4. The Arsenic Biogeochemical Cycle: A Review | Documents - Universidad de Murcia [portalinvestigacion.um.es]

- 5. Advances in Environmental and Engineering Research | The Arsenic Biogeochemical Cycle: A Review [lidsen.com]

- 6. Arsenic cycle - Wikipedia [en.wikipedia.org]

- 7. Linking Genes to Microbial Biogeochemical Cycling: Lessons from Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bio-transformation and stabilization of arsenic (As) in contaminated soil using arsenic oxidizing bacteria and FeCl3 amendment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brooksapplied.com [brooksapplied.com]

- 12. Arsenic Mobilization and Transformation by Ammonium-Generating Bacteria Isolated from High Arsenic Groundwater in Hetao Plain, China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fate of arsenic, phosphate and ammonium plumes in a coastal aquifer affected by saltwater intrusion. | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Soil heterogeneity and geogenic-anthropogenic influences on the distribution and ecological risks of potentially toxic elements in semi-arid agricultural soils of north-central Morocco [frontiersin.org]

- 19. Arsenic speciation analysis of environmental samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 20. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

An In-depth Technical Guide to Ammonium Dihydrogen Arsenate: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest for its unique chemical and physical properties. This document details its synthesis, purification, and key characteristics, with a focus on providing actionable experimental protocols and clearly presented data for laboratory applications.

Core Properties of Ammonium Dihydrogen Arsenate

Ammonium dihydrogen arsenate is an inorganic salt that crystallizes in the tetragonal system. It is a colorless, crystalline solid that is soluble in water. Due to the presence of arsenic, this compound is classified as highly toxic and carcinogenic and requires stringent safety measures during handling and disposal.

Physical and Chemical Properties

A summary of the key quantitative properties of ammonium dihydrogen arsenate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | NH₄H₂AsO₄ | |

| Molar Mass | 158.97 g/mol | |

| Appearance | Colorless, tetragonal crystals | |

| Density | 2.311 g/cm³ | |

| Melting Point | 300°C (decomposes) | |

| Solubility in Water | 337.4 mg/mL at 0°C | |

| Crystal System | Tetragonal | |

| Space Group | I42d | |

| Lattice Parameters | a = 7.6998 Å, c = 7.7158 Å |

Structural Information

The crystal structure of ammonium dihydrogen arsenate is isomorphous with that of ammonium dihydrogen phosphate (ADP). The structure consists of a three-dimensional network of corner-sharing AsO₄ tetrahedra, with the ammonium ions located in the interstitial spaces. This arrangement gives rise to its ferroelectric properties at low temperatures.

Synthesis and Purification

The synthesis of ammonium dihydrogen arsenate is achieved through the neutralization reaction of arsenic acid with ammonia. The resulting product can then be purified by recrystallization to obtain high-purity single crystals.

Synthesis Protocol

This protocol is based on the known reaction between arsenic acid and ammonia, with procedural details adapted from the synthesis of analogous phosphate compounds.

Materials:

-

Arsenic acid (H₃AsO₄), concentrated solution (e.g., 80% w/w)

-

Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30% w/w)

-

Deionized water

-

pH meter or pH indicator strips

-

Stir plate and magnetic stir bar

-

Beakers and graduated cylinders

-

Ice bath

Procedure:

-

Preparation of Arsenic Acid Solution: In a well-ventilated fume hood, carefully dilute a calculated amount of concentrated arsenic acid with deionized water to achieve a desired molarity (e.g., 1 M).

-

Neutralization: Place the arsenic acid solution in a beaker on a stir plate and begin gentle stirring. Cool the solution in an ice bath to manage the exothermic reaction.

-

Slowly add concentrated ammonium hydroxide dropwise to the arsenic acid solution. Monitor the pH of the solution continuously.

-

Continue adding ammonium hydroxide until the pH of the solution reaches approximately 4.0-4.5. This pH range favors the formation of the dihydrogen arsenate salt.

-

Crystallization: Once the desired pH is reached, stop the addition of ammonia. Cover the beaker and allow the solution to stand at room temperature for slow evaporation. Alternatively, for faster crystallization, the solution can be placed in a refrigerator (2-8°C).

-

Isolation: After a sufficient amount of crystals have formed, they can be isolated by vacuum filtration.

-

Wash the collected crystals with a small amount of cold deionized water to remove any residual impurities.

-

Dry the crystals in a desiccator at room temperature.

Purification by Recrystallization

To obtain high-purity crystals suitable for analytical or single-crystal studies, a recrystallization step is recommended.

Materials:

-

Crude ammonium dihydrogen arsenate crystals

-

Deionized water (solvent)

-

Hot plate

-

Beakers

-

Watch glass

Procedure:

-

Dissolution: In a beaker, add the crude ammonium dihydrogen arsenate crystals to a minimal amount of deionized water.

-

Gently heat the solution on a hot plate while stirring until all the crystals have dissolved. Avoid boiling the solution to prevent decomposition.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be as slow as possible.

-

Further cooling in an ice bath can be used to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Experimental Characterization

Thermal Analysis

Experimental Protocol for Thermal Gravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the dried ammonium dihydrogen arsenate crystals (e.g., 5-10 mg) into an alumina or platinum crucible.

-

Analysis Conditions:

-

Temperature Range: 25°C to 500°C

-

Heating Rate: 10°C/min

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition and the percentage of weight loss in different stages can be determined from the TGA curve.

Crystallographic Analysis

The crystal structure of ammonium dihydrogen arsenate has been refined using single-crystal X-ray diffraction.

Experimental Protocol for Powder X-ray Diffraction (PXRD):

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: Finely grind a small amount of the dried crystals into a homogeneous powder. Mount the powder on a sample holder.

-

Data Collection: Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: The resulting diffractogram can be used to confirm the phase purity of the synthesized material and to determine the lattice parameters by comparing the peak positions with known standards.

Safety and Handling

Ammonium dihydrogen arsenate is a highly hazardous substance and must be handled with extreme caution.

-

Toxicity: Toxic if swallowed or inhaled.

-

Carcinogenicity: May cause cancer.

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Mandatory Safety Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the laboratory.

-

All waste containing ammonium dihydrogen arsenate must be disposed of as hazardous waste according to local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and handling of ammonium dihydrogen arsenate. The provided experimental protocols, derived from established chemical principles and analogous compound studies, offer a solid foundation for the safe and effective use of this compound in a research setting. The inherent toxicity of this material necessitates a strong emphasis on safety and proper disposal, which must be at the forefront of any experimental design. The unique crystallographic and physical properties of ammonium dihydrogen arsenate continue to make it a subject of scientific interest.

Spectroscopic and Crystallographic Characterization of Ammonium Arsenate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic and crystallographic data for ammonium arsenate, with a focus on Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed analytical information on this compound. This document outlines experimental protocols and presents key quantitative data for the characterization of various forms of this compound.

Introduction to this compound

This compound is an inorganic compound that can exist in several forms, depending on the degree of protonation of the arsenate anion. The most common forms are tri-ammonium arsenate ((NH₄)₃AsO₄), di-ammonium hydrogen arsenate ((NH₄)₂HAsO₄), and ammonium dihydrogen arsenate (NH₄H₂AsO₄).[1] These compounds consist of ammonium cations (NH₄⁺) and arsenate anions (AsO₄³⁻) or its protonated variants.[1] The trihydrate form of tri-ammonium arsenate, (NH₄)₃AsO₄·3H₂O, is a common crystalline solid.[1] Due to the toxicity of arsenic compounds, their applications are now limited, but they remain of interest for research purposes.[1][2]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for determining the crystal structure of a material. For this compound, XRD studies reveal its crystalline nature and provide information about its lattice parameters.

Experimental Protocol for Powder XRD

The following protocol outlines a typical procedure for obtaining powder XRD data for this compound compounds:

-

Sample Preparation: The crystalline sample is finely ground to a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used, typically equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The diffraction pattern is recorded over a specific 2θ range, for example, from 10° to 70°, with a step size of 0.02° and a scan speed of 2° per minute.[3]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to determine the peak positions, intensities, and widths. Phase identification is achieved by comparing the experimental pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD).[3][4]

Crystallographic Data for Diammonium Hydrogen Arsenate

Detailed crystallographic data is available for diammonium hydrogen arsenate, (NH₄)₂HAsO₄.[5]

| Parameter | Value[5] |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 11.3426 Å |

| b | 6.8512 Å |

| c | 8.1130 Å |

| α | 90.00° |

| β | 113.784° |

| γ | 90.00° |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR spectra are characterized by the vibrational modes of the ammonium cation (NH₄⁺) and the arsenate anion (AsO₄³⁻).

Experimental Protocol for FTIR

A general procedure for acquiring an FTIR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the dried, powdered sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the powder is simply pressed against an ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer is used.

-

Data Collection: The spectrum is typically recorded in the mid-infrared range, approximately 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to specific molecular vibrations.

FTIR Spectral Data and Vibrational Mode Assignments

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the ammonium and arsenate ions.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3000 - 3600 | O-H stretching (for hydrated forms)[3] |

| 2800 - 3200 | N-H stretching (ammonium)[3] |

| ~1650 | H-O-H bending (for hydrated forms)[3] |

| ~1430 | N-H bending (ammonium)[3] |

| 800 - 900 | As-O stretching (arsenate)[3] |

| 833 - 865 | As-O asymmetric stretching[6] |

| 300 - 500 | As-O bending (arsenate)[3] |

Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its different forms.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between different this compound species.

References

Methodological & Application

Application Note: Gravimetric Determination of Arsenic by Precipitation as Magnesium Ammonium Arsenate

Introduction